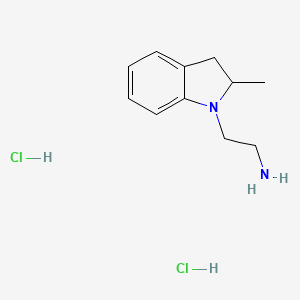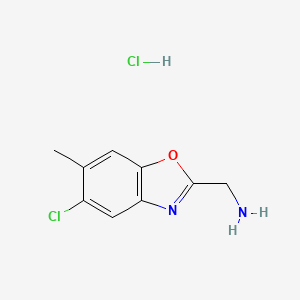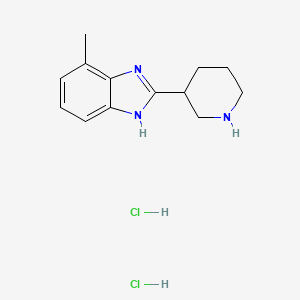![molecular formula C12H15ClN2O B1419411 9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride CAS No. 1212425-15-4](/img/structure/B1419411.png)
9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride
Übersicht
Beschreibung
“9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride” is a chemical compound with the CAS Number: 1212425-15-4 . Its molecular weight is 238.72 . The IUPAC name for this compound is 9-methyl-2,3,3a,4,9,9a-hexahydro-1H-pyrrolo[3,4-b]quinolin-1-one hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O.ClH/c1-7-8-4-2-3-5-9(8)14-10-6-13-12(15)11(7)10;/h2-5,7,10-11,14H,6H2,1H3,(H,13,15);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its refractive index is predicted to be 1.55 at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds within the pyrroloquinoline family, such as 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, have shown high antiproliferative activity against cancer cells. They act by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase, potentially leading to apoptosis (L. D. Via et al., 2008).
Antibacterial Activity
New series of pyrroloquinoline derivatives have been designed and synthesized, showing significant in vitro antibacterial activity against various bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. These findings highlight the potential of pyrroloquinoline derivatives as antibacterial agents (Tahere Hosseyni Largani et al., 2017).
Antioxidant Applications
Pyrroloquinoline derivatives have been synthesized and evaluated as antioxidants in lubricating greases, showcasing their effectiveness in reducing oxidation and thereby enhancing the longevity and performance of greases (Modather F Hussein et al., 2016).
Chemical Synthesis and Reactivity
The synthesis of biologically active pyrroloquinolines, utilizing various synthetic strategies, has enabled the exploration of their chemical reactivity and potential applications in drug development and other areas of chemistry. For instance, efficient synthesis methods have been developed for constructing the pyrroloquinoline core, a valuable scaffold in medicinal chemistry (Zhiyong Wang et al., 2013).
Material Science Applications
Pyrroloquinoline derivatives have been investigated for their applications in material science, such as in the development of colorimetric chemosensors for the detection of specific ions in aqueous solutions. This highlights their potential utility in environmental monitoring and chemical sensing technologies (Y. Na et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
9-methyl-2,3,3a,4,9,9a-hexahydropyrrolo[3,4-b]quinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-7-8-4-2-3-5-9(8)14-10-6-13-12(15)11(7)10;/h2-5,7,10-11,14H,6H2,1H3,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRMRYXOQVRWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CNC2=O)NC3=CC=CC=C13.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-methyl-1H,2H,3H,3aH,4H,9H,9aH-pyrrolo[3,4-b]quinolin-1-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}hydroxylamine](/img/structure/B1419332.png)
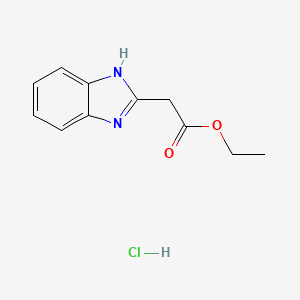
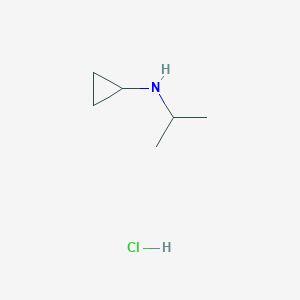
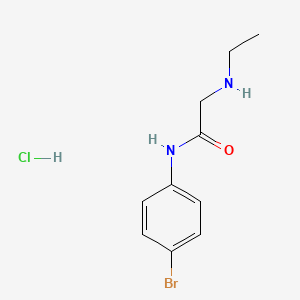
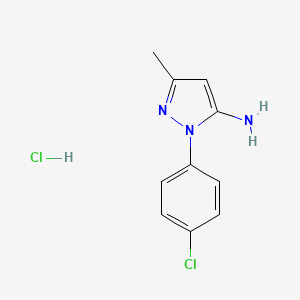
![8-Nitro-1,2,4,4a,5,6-hexahydro[1,4]oxazino[4,3-a]quinoline-5-carboxylic acid](/img/structure/B1419338.png)
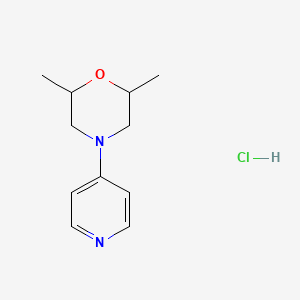
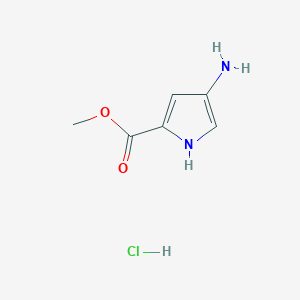
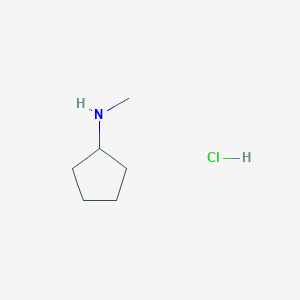

![[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]amine](/img/structure/B1419347.png)
